1-(Trimethylsilyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(piperazin-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2Si/c1-10(2,3)9-6-4-8-5-7-9/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIIRNRRFVPFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626286 | |
| Record name | 1-(Trimethylsilyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540494-46-0 | |
| Record name | 1-(Trimethylsilyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Trimethylsilyl Piperazine and Its Derivatives
Direct Silylation Approaches to N-Trimethylsilylpiperazines
Direct silylation of the piperazine (B1678402) ring is a primary method for the synthesis of N-trimethylsilylpiperazines. This approach involves the introduction of a trimethylsilyl (B98337) (TMS) group onto one or both of the nitrogen atoms of a pre-existing piperazine molecule. The selectivity of the reaction, yielding either the mono- or di-silylated product, is a key consideration in these synthetic strategies.
Synthesis of 1-(Trimethylsilyl)piperazine from Piperazine Precursors
The synthesis of N-monosubstituted piperazines, including this compound, can be complicated by the formation of symmetrical N,N'-disubstituted byproducts. researchgate.net To achieve mono-silylation, one of the nitrogen atoms must be selectively protected. A common strategy involves the use of protecting groups like tert-butyloxycarbonyl (Boc), acyl, or benzyl (B1604629) groups. researchgate.net Another approach to favor monosubstitution is the use of the piperazine-1-ium cation, which is formed by protonating one of the nitrogen atoms, thereby reducing its reactivity. nih.govresearchgate.net While direct silylation of piperazine can be challenging to control, these methods provide pathways to selectively introduce a single trimethylsilyl group. The reaction of piperazine with electrophiles like trimethylchlorosilane often leads to a mixture of products, making selective synthesis a significant challenge. researchgate.netechemi.com
Synthesis of 1,4-Bis(trimethylsilyl)piperazine (B1638962) (BTMSP)
The synthesis of 1,4-Bis(trimethylsilyl)piperazine (BTMSP) is a more straightforward process that involves the disubstitution of the piperazine ring. mdpi.com This compound has been investigated as a novel precursor for producing silicon carbonitride films through chemical vapor deposition (CVD). mdpi.com
A typical synthesis involves reacting piperazine with trimethylchlorosilane in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. mdpi.com The reaction is generally carried out in a solvent like diethyl ether. mdpi.com Initially, the reagents are stirred at room temperature, followed by a period of heating to drive the reaction to completion. mdpi.com The final product is then isolated by filtration to remove the triethylamine hydrochloride salt, followed by distillation to remove the solvent and fractional distillation under reduced pressure to purify the BTMSP. mdpi.com
| Reagent | Quantity (mmol) | Role |
|---|---|---|
| Piperazine | 170 | Starting Material |
| Trimethylchlorosilane | 380 | Silylating Agent |
| Triethylamine | 380 | Base |
| Diethyl ether | - | Solvent |
Indirect Synthetic Routes via Piperazine Ring Formation
Indirect routes to silylated piperazines involve the construction of the piperazine ring itself, where a silyl (B83357) group may be part of the reactants or introduced during the cyclization process. These methods offer alternative pathways to access complex piperazine derivatives.
Cyclization Reactions for Piperazine Ring Construction
The construction of the piperazine ring can be achieved through various cyclization reactions. One such strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine, followed by a catalytic reductive cyclization of the dioxime unit to form the piperazine ring. In this process, O-silyl ethers of dioximes are formed as intermediates. The subsequent mild desilylation is a necessary step to proceed with the cyclization, demonstrating the role of silyl groups as temporary protecting or modifying groups in the assembly of the piperazine core.
Application of DABCO (1,4-Diazabicyclo[2.2.2]octane) in Piperazine Synthesis
1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO, serves as a versatile reagent for the synthesis of functionalized piperazine derivatives through a C–N bond cleavage mechanism. This method is considered an efficient approach that avoids altering the carbon atoms of the resulting piperazine ring. The process involves the activation of DABCO with various reagents to form quaternary ammonium (B1175870) salts. These salts then act as effective electrophiles for a range of nucleophiles, leading to the formation of diverse piperazine derivatives.
| Activating Agent Class | Examples |
|---|---|
| Alkyl Halides | - |
| Aryl(heteroaryl) Halides | - |
| Carboxylic Acids | - |
| Diaryliodonium Salts | - |
| Tosyl Halides | - |
| Activated Alkynes | - |
| Benzynes | Generated from o-silyl aryl triflates |
C-N Bond Cleavage Mechanisms in DABCO-Mediated Reactions
The core of the DABCO-mediated synthesis of piperazines lies in the cleavage of one of its C-N bonds. This is typically initiated by activating DABCO to form a quaternary ammonium salt, which renders the adjacent carbon atoms susceptible to nucleophilic attack.
A notable mechanism involves the use of benzynes as the activating agent. In this process, a benzyne (B1209423) intermediate is generated in situ from a precursor such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. The highly reactive benzyne is then attacked by DABCO, forming a zwitterionic ammonium salt intermediate. This intermediate subsequently undergoes a ring-opening reaction upon attack by a nucleophile, yielding a 1-ethyl-4-arylpiperazine derivative. This specific pathway highlights a direct application of a silyl-containing compound to initiate the C-N bond cleavage and subsequent formation of a substituted piperazine.
Multicomponent Reactions Incorporating DABCO
The synthesis of piperazine derivatives through the cleavage of the C–N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) represents a versatile and powerful strategy in organic synthesis. This approach often utilizes multicomponent reactions (MCRs), where DABCO is activated in situ or pre-activated to form a quaternary ammonium salt. This activated intermediate serves as a potent electrophile, susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse N-substituted piperazine structures.
The activation of DABCO can be achieved with various reagents, including alkyl halides, aryl halides, activated alkynes, and benzynes. For instance, a one-pot, three-component reaction involving a benzyne precursor, two equivalents of DABCO, and a nucleophile can afford 2-(4-arylpiperazin-1-yl)ethyl-containing molecules in yields ranging from 18–98%. This method is tolerant of various nucleophiles such as thiols, acrylates, and acetates.
Another notable example is the one-pot, four-component reaction for synthesizing piperazine derivatives, highlighting the efficiency of MCRs in building molecular complexity. Furthermore, microwave-assisted, three-component reactions of para-substituted halobenzenes, DABCO, and potassium acetate (B1210297) have been developed to produce 1-(para-substituted-aryl)-4-(2-acetoxyethyl)piperazines. These reactions demonstrate the utility of MCRs in creating functionalized piperazine scaffolds from simple and readily available starting materials. The in situ activation of DABCO in these reactions provides an efficient pathway for the diversity-oriented synthesis of drug-like piperazine derivatives.
Table 1: Examples of Multicomponent Reactions Involving DABCO for Piperazine Synthesis
| Reactants | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyne precursor, DABCO | Thiols, acrylates, etc. | 2-(4-Arylpiperazin-1-yl)ethyl derivatives | 18–98 | |
| para-Substituted halobenzene, DABCO, Potassium acetate | Acetate | 1-(para-Substituted-aryl)-4-(2-acetoxyethyl)piperazines | 9–68 | |
| Phenols, DABCO, 2-Bromopyridine | Phenolates | 1-(2-Phenoxyethyl)-4-(pyridine-2-yl)piperazines | 45–59 |
Ring Opening of Aziridines for Piperazine Scaffolds
The ring-opening of aziridines is a well-established and efficient method for constructing piperazine scaffolds, particularly for synthesizing highly substituted and chiral derivatives. Aziridines, being strained three-membered rings, are susceptible to nucleophilic attack, which leads to the opening of the ring and the formation of a 1,2-diamine precursor that can subsequently cyclize to form the piperazine core.
A prominent strategy involves the SN2-type ring-opening of an N-activated aziridine (B145994) with an amine, such as an aniline (B41778). This step is often followed by a palladium-catalyzed annulation or a cyclization reaction to complete the piperazine ring. For example, a one-pot, three-component reaction has been developed where N-activated aziridines react with anilines, followed by a Pd-catalyzed annulation with propargyl carbonates. This method yields highly substituted and functionalizable piperazines with excellent stereoselectivity (de, ee >99%).
The regioselectivity of the aziridine ring-opening is a critical factor and can be controlled by the nature of the substituents on the aziridine ring, the nucleophile, and the catalyst used. For instance, the regioselective ring-opening of chiral aziridines derived from amino acids has been achieved using α-amino acid methyl ester hydrochlorides, mediated by boron trifluoride diethyl etherate. This approach allows for the synthesis of enantiomerically pure cis-2,5-disubstituted chiral piperazines. The versatility of this method is further demonstrated by its application under catalyst- and solvent-free conditions for the aza-addition of various amines to N-tosyl aziridines.
Reductive Amination and Cycloaddition Strategies in Piperazine Synthesis
Reductive amination and cycloaddition reactions are powerful strategies for the synthesis of the piperazine core, offering access to a wide array of substituted derivatives.
Reductive Amination is a cornerstone method for C-N bond formation and has been effectively applied to piperazine synthesis. This can be achieved through either intermolecular or intramolecular pathways. A direct and scalable synthesis of benzylpiperazine, for example, can be accomplished via reductive amination of the corresponding benzaldehyde (B42025) and piperazine using continuous-flow hydrogenation. This method is protecting-group-free and environmentally friendly. More advanced protocols involve the reductive amination of carboxylic acids. For instance, differentially N,N-disubstituted piperazines can be constructed from 2-oxopiperazine, which undergoes N-alkylation and lactam reduction in a reductive amination step. This modular approach allows for the sequential introduction of different substituents. A general protocol using Zn(OAc)₂ in combination with phenylsilane (B129415) has been developed for the reductive amination of carboxylic acids, demonstrating broad applicability.
Cycloaddition Strategies provide an atom-economical route to the piperazine ring. Formal [3+3] cycloadditions are particularly noteworthy. A catalytic method for the synthesis of complex C-substituted piperazines has been developed based on the head-to-head coupling of readily prepared imines. This iridium-catalyzed reaction proceeds with high yields and excellent regio- and diastereoselective control under mild conditions. Another approach involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, which yields highly substituted piperazine compounds. Additionally, [3+2] cycloaddition protocols have been utilized to synthesize piperazine-linked hybrid molecules. Intramolecular nitrone dipolar cycloadditions have also been explored for the synthesis of bicyclic systems containing the piperazine motif.
Building Piperazine Rings from Aniline and Bis-Haloethyl Amine Derivatives
A classical and widely used method for the synthesis of N-aryl piperazines involves the reaction of an aniline with a bis(2-haloethyl)amine derivative. This reaction proceeds via a double N-alkylation of the aniline nitrogen onto the two electrophilic carbons of the bis(2-haloethyl)amine, forming the six-membered piperazine ring in a single cyclization step.
This synthetic route is valued for its convenience and the broad availability of aniline starting materials. A general procedure involves heating a mixture of the desired aniline and bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent such as diethylene glycol monomethyl ether. This method is applicable to a wide range of anilines, including those with various substituents on the aromatic ring.
For example, the preparation of 1-(2,3-dichlorophenyl) piperazine hydrochloride is achieved through the cyclization reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl) amine hydrochloride at temperatures ranging from 120-220 °C. This process can yield a product with high purity (>99.5% by HPLC) and good yields (>59.5%), making it suitable for industrial-scale production. The reaction conditions, such as temperature and the molar ratio of reactants, can be optimized to maximize the yield and purity of the final product.
Table 2: Synthesis of N-Aryl Piperazines from Anilines
| Aniline Derivative | Bis-Haloethyl Amine Derivative | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(Trifluoromethyl)aniline | Bis(2-chloroethyl)amine | 1-(3-(Trifluoromethyl)phenyl)piperazine | 42 | |
| 2,3-Dichloroaniline | Bis(2-chloroethyl)amine hydrochloride | 1-(2,3-Dichlorophenyl)piperazine hydrochloride | >59.5 | |
| Various substituted anilines | Bis(2-chloroethyl)amine hydrochloride | Various N-aryl piperazines | Not specified |
Stereoselective Synthesis of Substituted this compound Derivatives
Control of Chirality in Piperazine-Containing Structures
The synthesis of enantiomerically pure piperazine derivatives is of significant interest in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. Several strategies have been developed to control the chirality in piperazine-containing structures, often relying on asymmetric synthesis techniques.
One effective approach is the use of chiral starting materials derived from the "chiral pool." For instance, α-amino acids can be converted into orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. A key transformation in this route is an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. Similarly, the regioselective ring-opening of chiral aziridines derived from natural amino acids provides a pathway to homochiral cis-2,5-disubstituted piperazines.
Catalytic asymmetric methods are also powerful tools for establishing chirality. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These intermediates can then be converted to the corresponding chiral piperazines without loss of optical purity. Furthermore, one-pot, three-component reactions involving the SN2-type ring-opening of N-activated aziridines have been shown to proceed with exceptional stereoselectivity, achieving both high diastereomeric excess (de) and enantiomeric excess (ee) of over 99%. Asymmetric lithiation using chiral ligands like (-)-sparteine (B7772259) or its surrogate can also be employed for the C-H functionalization of N-Boc-protected piperazines, yielding α-functionalized piperazines with good levels of diastereocontrol.
Table 3: Methods for Stereoselective Piperazine Synthesis
| Method | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Aza-Michael addition of chiral 1,2-diamine | Enantiomerically pure | |
| Aziridine Ring-Opening | Regioselective opening of chiral aziridines | Homochiral products | |
| Asymmetric Hydrogenation | Pd-catalyzed hydrogenation of pyrazin-2-ols | Excellent de and ee | |
| Three-Component Reaction | SN2 ring-opening of N-activated aziridines | de, ee >99% | |
| Asymmetric Lithiation | C-H functionalization with chiral ligand | Good diastereocontrol |
Optimized Synthetic Protocols and Process Chemistry Developments
The development of optimized and scalable synthetic protocols is crucial for the practical application of piperazine derivatives in various fields, particularly in the pharmaceutical industry. Research efforts have focused on improving efficiency, reducing costs, and enhancing the environmental friendliness of existing methods.
One-pot procedures represent a significant advancement, as they reduce the number of workup and purification steps, saving time and resources. A simplified one-pot, one-step synthetic procedure for a wide variety of monosubstituted piperazines has been developed. This method relies on the reaction of an in-situ formed piperazine-1-ium cation with various electrophiles in common solvents like methanol (B129727) or acetic acid, affording products in high yields and purity.
The use of flow chemistry and microwave reactors has also emerged as a powerful tool for process optimization. Continuous-flow hydrogenation, for instance, has been successfully applied to the reductive amination of benzaldehyde with piperazine, providing a safe, scalable, and protecting-group-free synthesis. This technology allows for rapid optimization of reaction parameters such as pressure and temperature while mitigating the safety concerns associated with handling hydrogen gas.
Catalyst development is another key area of optimization. For the synthesis of N-aryl piperazines, aerobic conditions and the use of piperazine itself as a solvent have been employed to create a more cost-effective and environmentally friendly protocol. Furthermore, the development of heterogeneous catalysts that can be easily separated and reused simplifies the purification process and reduces waste. These process chemistry developments are essential for translating laboratory-scale syntheses into viable industrial manufacturing processes.
Reactivity and Mechanistic Investigations of 1 Trimethylsilyl Piperazine Analogues
Electrophilic Substitution Reactions at the Silicon Center
Electrophilic attack on 1-(trimethylsilyl)piperazine typically occurs at the more nucleophilic nitrogen atom, but reactions that proceed via cleavage of the Si-N bond can be considered as substitutions at the silicon center, where the piperazine (B1678402) moiety is replaced by another group. This facile cleavage is a key feature of N-silylamine reactivity. rsc.orgresearchgate.net
The Si-N bond in N-silylamines is readily cleaved by halogens. In the case of this compound, reaction with elemental halogens (e.g., Cl₂, Br₂) is expected to proceed via electrophilic attack on the silylated nitrogen, leading to the cleavage of the Si-N bond. This process would yield an N-halopiperazine and the corresponding trimethylsilyl (B98337) halide. This transformation is a common synthetic route for preparing N-haloamines, which are useful intermediates in organic synthesis. researchgate.net
Table 1: Predicted Products of Electrophilic Substitution Reactions
| Reactant Class | Example Reagent | Predicted Piperazine Product | Predicted Silicon Product |
| Halogens | Bromine (Br₂) | 1-Bromopiperazine | Trimethylsilyl bromide |
| Acyl Halides | Acetyl chloride | 1-Acetylpiperazine | Trimethylsilyl chloride |
| Sulfonyl Halides | Tosyl chloride | 1-Tosylpiperazine | Trimethylsilyl chloride |
Similar to halogenation, acylation and sulfonylation reactions with acyl halides or sulfonyl halides result in the cleavage of the Si-N bond. researchgate.net The reaction is driven by the formation of the strong Si-X (where X is a halogen) bond and the stable N-acyl or N-sulfonyl bond. Treating this compound with an acyl chloride (RCOCl) or a sulfonyl chloride (RSO₂Cl) would produce the corresponding 1-acyl- or 1-sulfonylpiperazine, respectively, along with trimethylsilyl chloride. This method provides a convenient way to selectively introduce an acyl or sulfonyl group onto one nitrogen of the piperazine ring, as the TMS group effectively serves as a removable protecting group.
Nucleophilic Reactivity of the Piperazine Nitrogen
The nitrogen atom of the piperazine ring that is not bonded to the silicon atom retains its nucleophilic character. Furthermore, the silylated nitrogen can be activated to become a potent nucleophile through cleavage of the Si-N bond.
The trimethylsilyl group can be selectively removed by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high affinity of fluoride for silicon, forming a strong Si-F bond. This desilylation process, when performed in the presence of an electrophile like a carbonyl compound (an aldehyde or ketone), generates a highly reactive piperazine anion in situ. This "naked" anion is a much stronger nucleophile than the parent amine and readily attacks the carbonyl carbon. A subsequent aqueous workup would then protonate the resulting alkoxide to yield the corresponding alcohol. This strategy allows for nucleophilic additions under conditions that might otherwise be difficult with the less reactive neutral amine.
A versatile, one-pot method for forming amide bonds involves the use of trimethylsilyl azide (TMSN₃) to promote the coupling of carboxylic acids and amines. researchgate.net In this reaction, TMSN₃ reacts with a carboxylic acid to generate an acyl azide intermediate in situ. This highly reactive acyl azide is then susceptible to nucleophilic attack by an amine. researchgate.net
When applying this to this compound, the piperazine would serve as the amine component. The reaction likely proceeds with the deprotection of the silylated amine (either by the acidic proton of the carboxylic acid or trace moisture) to yield free piperazine. The piperazine then acts as the nucleophile, attacking the acyl azide to form the final amide product with the elimination of hydrazoic acid, which is generated from the protonolysis of a TMSN₃ equivalent. This method is notable for its mild conditions and efficiency, often resulting in high yields of the desired amide. researchgate.net
Cleavage and Fragmentation Pathways
The structural analysis of this compound, particularly through mass spectrometry, reveals characteristic cleavage and fragmentation patterns dominated by the rupture of the weakest bonds.
Under electron ionization (EI) mass spectrometry, the fragmentation of piperazine analogues is well-documented. xml-journal.netresearchgate.net The primary fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring. This leads to characteristic fragment ions, such as those at m/z 56 (C₃H₆N⁺) and m/z 70 (C₄H₈N⁺), resulting from alpha-cleavage adjacent to a nitrogen atom. xml-journal.netyoutube.com Alpha-cleavage is a common fragmentation pathway for amines, where the bond beta to the heteroatom is broken, leading to a resonance-stabilized cation. youtube.com
For this compound, additional fragmentation pathways are introduced by the TMS group.
Si-N Bond Cleavage: The Si-N bond can cleave to produce a piperazine radical cation or a trimethylsilyl cation. The trimethylsilyl cation, [Si(CH₃)₃]⁺, is a prominent peak observed at m/z 73 in the mass spectra of many TMS-containing compounds.
Piperazine Ring Fragmentation: Cleavage of the piperazine ring itself is a dominant process. The most significant fragmentation is often the loss of a C₂H₄N fragment, which is characteristic of the piperazine structure. xml-journal.net
Loss of Methyl Group: The molecular ion can lose a methyl radical (•CH₃) from the TMS group to form a stable [M-15]⁺ ion.
Thermal decomposition studies on related compounds suggest that at elevated temperatures, cleavage would likely initiate at the Si-N bond, followed by the breakdown of the piperazine ring. researchgate.netresearchgate.net The decomposition of silylated hydrazines, for instance, is known to begin with the cleavage of the Si-N bond. nih.gov
Table 2: Common Mass Spectral Fragments for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description |
| 158 | [C₇H₁₈N₂Si]⁺• | Molecular Ion |
| 143 | [C₆H₁₅N₂Si]⁺ | Loss of a methyl radical (•CH₃) from the TMS group |
| 85 | [C₄H₉N₂]⁺ | Cleavage of the Si-N bond, piperazinyl cation |
| 73 | [C₃H₉Si]⁺ | Trimethylsilyl cation, [Si(CH₃)₃]⁺ |
| 70 | [C₄H₈N]⁺ | Piperazine ring fragment from alpha-cleavage |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragment from alpha-cleavage |
Thermal and Plasma-Induced Decomposition of Silylated Piperazines
The decomposition of silylated piperazines, such as 1,4-Bis(trimethylsilyl)piperazine (B1638962) (BTMSP), has been investigated under both thermal and plasma conditions, particularly in the context of its application as a precursor for chemical vapor deposition (CVD) of silicon carbonitride films. mdpi.com
Studies using optical emission spectroscopy (OES) on the plasma-induced transformation of BTMSP revealed that the compound undergoes destruction characterized by the elimination of hydrogen (H) and methyl (CH) groups, along with the formation of cyanido (CN) species. mdpi.com A key indicator of the decomposition depth is the intensity ratio of CH to Hγ emissions (I(CH)/I(Hγ)), which signifies the elimination of methyl groups from the BTMSP molecule. mdpi.com The observation that this ratio increases with reactor temperature suggests that thermal decomposition occurs alongside plasma-chemical decomposition. mdpi.com
Notably, the emission spectra in these studies did not show signals for silicon-containing species like SiH or atomic silicon. mdpi.com This leads to the hypothesis that the initial decomposition of BTMSP primarily occurs within the trimethylsilyl substituent itself. mdpi.com This is consistent with findings from studies on similar organosilicon compounds like hexamethyldisilazane (HMDSN), where plasma ignition leads to the disappearance of HMDSN absorption bands and the appearance of new particles such as methane (CH4), acetylene (C2H2), and hydrogen cyanide (HCN). mdpi.com
The influence of temperature is also evident in the characteristics of the deposited films. At lower temperatures, a polymer-like film with a significant presence of hydrogen-containing bonds is formed. As the temperature increases (e.g., 400–600 °C), this transforms into a more highly crosslinked film, a change attributed to the increased influence of thermal annealing on the growing film. mdpi.com This thermal decomposition, however, does not appear to significantly alter the deposition rate. mdpi.com
Si-N Bond Cleavage in Organosilicon-Nitrogen Systems
The cleavage of the silicon-nitrogen (Si-N) bond is a fundamental reaction in the chemistry of organosilicon-nitrogen compounds. This process can be initiated by various reagents and conditions. For instance, the reaction of N-(dimethylimidosilylmethyl)imides with boron trifluoride etherate (BF3 etherate) leads to the cleavage of the Si-N bond, providing a synthetic route to N-(dimethylfluorosilylmethyl)imides. researchgate.net
In the context of silylated piperazines, Si-N bond cleavage is a notable side reaction observed during certain synthetic transformations. For example, during the lithiation and subsequent trapping of N-Boc-N'-methyl piperazine with trimethylsilyl chloride (Me3SiCl), significant ring fragmentation occurs. whiterose.ac.uk This fragmentation is proposed to be initiated by the attack of the distal nitrogen atom on the electrophile, which is then followed by ring fragmentation and cleavage of the N-Si bond during the work-up procedure. whiterose.ac.uk
Theoretical studies have also been employed to understand the mechanisms of Si-C bond cleavage, which can provide insights relevant to Si-N systems. These studies have investigated strategies to suppress unwanted bond cleavage during the polycondensation of organosilanes. rsc.org Quantum chemical calculations, such as determining proton affinity values, have been used to evaluate the stability of key intermediates in Si-C cleavage reactions. rsc.org Similar computational approaches could be valuable in elucidating the factors that influence the stability and cleavage of the Si-N bond in silylated piperazines.
Lithiation and Trapping Reactions of N-Boc Piperazines for Silylated Product Formation
The generation of silylated piperazines can be effectively achieved through the lithiation of N-Boc (tert-butoxycarbonyl) protected piperazines followed by trapping with a silicon electrophile, such as trimethylsilyl chloride (Me3SiCl). whiterose.ac.uk This method allows for the introduction of a trimethylsilyl group at the α-position to the nitrogen atom of the piperazine ring.
The success and yield of these reactions are highly dependent on the substituents on the piperazine ring and the choice of electrophile. For instance, the diamine-free lithiation of N-Boc-N'-benzyl piperazine with s-BuLi in THF at -78 °C, followed by the addition of Me3SiCl, results in a good yield (60-74%) of the α-silylated product. whiterose.ac.uk
However, the reaction is not without its challenges. A significant side reaction that can occur is ring fragmentation. This is particularly problematic when using smaller distal N-substituents. For example, in the lithiation/trapping of N-Boc-N'-methyl piperazine with Me3SiCl, no desired α-silylated product was formed; instead, only ring-fragmented side-products were isolated. whiterose.ac.uk This fragmentation is believed to be initiated by the attack of the distal nitrogen on the electrophile, leading to ring opening and subsequent N-Si bond cleavage upon work-up. whiterose.ac.uk
In contrast, increasing the steric bulk of the distal N-substituent can minimize this ring fragmentation. For instance, using an N-tert-butyl or a cumyl protecting group on the distal nitrogen leads to high yields of the desired silylated piperazines (98% for the cumyl-protected piperazine trapped with Me3SiCl). whiterose.ac.uk The use of ketones as electrophiles, such as benzophenone, also tends to avoid ring fragmentation, suggesting that they are less likely to interact with the distal nitrogen lone pair. whiterose.ac.uk
The optimization of these reactions often involves careful control of reaction times, which can be monitored using in situ IR spectroscopy. researchgate.netnih.gov This technique allows for the determination of the optimal lithiation time before the addition of the electrophile. nih.gov
| N-Boc Piperazine Derivative | Electrophile | Product | Yield (%) | Reference |
| N-Boc-N'-benzyl piperazine | Me3SiCl | α-Silylated piperazine | 60-74 | whiterose.ac.uk |
| N-Boc-N'-methyl piperazine | Me3SiCl | Ring fragmented products | 0 | whiterose.ac.uk |
| N-Boc-N'-cumyl piperazine | Me3SiCl | α-Silylated piperazine | 98 | whiterose.ac.uk |
| N-Boc-N'-benzyl piperazine | Bu3SnCl | α-Stannylated piperazine | 60-74 | whiterose.ac.uk |
| N-Boc-N'-benzyl piperazine | MeI | α-Methylated piperazine | 60-74 | whiterose.ac.uk |
Theoretical Mechanistic Studies on Reaction Pathways
Theoretical and computational studies provide valuable insights into the reaction mechanisms involving silylated piperazines and related compounds. Quantum chemical calculations have been utilized to investigate the thermodynamics and kinetics of various reaction pathways.
For instance, in the context of CO2 capture, quantum chemical calculations have been employed to study the insertion of CO2 into Si-N bonds of silylated ethanolamines and piperazines. nih.gov These studies help in understanding the influence of substituents on both the silicon and nitrogen atoms on the thermodynamics of the reaction, distinguishing between thermodynamic and kinetic effects. nih.gov This is crucial for optimizing reaction conditions for specific starting materials.
Computational methods have also been applied to study the atmospheric degradation of piperazine initiated by OH radicals. nih.govresearchgate.net These studies use methods like M06-2X/aug-cc-pVTZ quantum chemistry calculations and master equation modeling to derive and corroborate atmospheric photo-oxidation schemes. researchgate.net Such models can predict the branching ratios between different reaction pathways, such as N-H versus C-H abstraction. nih.gov While not directly focused on this compound, the methodologies are applicable to understanding its reactivity.
Furthermore, theoretical analyses have been conducted to devise strategies for preventing the cleavage of Si-C bonds during the polycondensation of organosilanes. rsc.org By calculating properties such as proton affinity (PA), the stability of key reaction intermediates can be evaluated, and the effects of structural modifications on the stability of the Si-C bond can be explored. rsc.org These computational approaches are transferable to the study of Si-N bond stability and cleavage in silylated piperazines, helping to predict and control their reactivity.
Advanced Spectroscopic and Structural Characterization of 1 Trimethylsilyl Piperazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 1-(trimethylsilyl)piperazine, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
The NMR spectra of this compound are characterized by signals corresponding to the trimethylsilyl (B98337) (TMS) group and the piperazine (B1678402) ring protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main sets of signals. A sharp singlet, typically integrating to nine protons, appears in the upfield region (around 0.1 ppm) and is characteristic of the chemically equivalent methyl protons of the trimethylsilyl group. The protons on the piperazine ring typically appear as two multiplets in the region of 2.5-3.5 ppm. The protons on the carbons adjacent to the nitrogen bearing the TMS group are slightly deshielded compared to the protons on the carbons adjacent to the secondary amine.
¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the methyl carbons of the TMS group will produce a single resonance at a high field, typically around 0 ppm. The piperazine ring will show two distinct signals for the methylene carbons. The carbon atoms bonded to the silylated nitrogen are expected to be at a slightly different chemical shift than those bonded to the secondary amine nitrogen due to the electronic effects of the trimethylsilyl group. For unsubstituted piperazine, the carbon signal appears around 47 ppm. chemicalbook.com In substituted piperazines, these values can shift depending on the nature and electronic properties of the substituent. nih.govresearchgate.net
²⁹Si NMR Spectroscopy: Silicon-29 NMR provides direct information about the silicon environment. For N-silylated amines, the ²⁹Si chemical shift is sensitive to the nature of the substituents on both the silicon and the nitrogen atoms. The chemical shift for this compound is expected to be in the range typical for silicon bonded to one nitrogen and three carbon atoms. Studies on various silane derivatives show that the chemical environment significantly influences the ²⁹Si chemical shifts. unige.chresearchgate.netsemanticscholar.org For trimethylsilyl groups bonded to a nitrogen atom, the ²⁹Si resonance generally appears in a predictable upfield region.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Si-(CH ₃)₃ | ~ 0.1 | Singlet |
| -N-CH ₂-CH₂-N(Si)- | ~ 2.5 - 3.5 | Multiplet | |
| -N(Si)-CH ₂-CH₂-N- | ~ 2.5 - 3.5 | Multiplet | |
| ¹³C | Si-(C H₃)₃ | ~ 0 | Quartet |
| -N-C H₂-CH₂-N(Si)- | ~ 45 - 55 | Triplet | |
| -N(Si)-C H₂-CH₂-N- | ~ 45 - 55 | Triplet | |
| ²⁹Si | Si -(CH₃)₃ | Varies | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is based on typical values for similar structural motifs.
The piperazine ring typically adopts a chair conformation to minimize steric strain. In this compound, this chair conformation is expected to be the most stable. Dynamic NMR studies on other N-substituted piperazines have revealed that the ring can undergo a chair-to-chair interconversion. nih.gov
Two primary dynamic processes can be studied by variable-temperature NMR:
Ring Inversion: The flipping of the piperazine chair conformation.
N-Si Bond Rotation: Rotation around the bond connecting the nitrogen atom of the piperazine ring and the silicon atom of the trimethylsilyl group.
At room temperature, these processes are generally fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons on the piperazine ring. However, at lower temperatures, the rate of these processes can be slowed down, potentially leading to the broadening and eventual splitting of the proton and carbon signals into distinct resonances for the axial and equatorial positions. Such studies allow for the determination of the energy barriers associated with these conformational changes.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the compound. The exact mass can be used to distinguish it from other compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in HRMS can also provide valuable structural information. nih.gov
GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis. The gas chromatogram will show a peak at a specific retention time, which can be used for identification and quantification. The mass spectrum associated with this peak will exhibit a characteristic fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Key fragmentation pathways for trimethylsilyl derivatives often involve the cleavage of a methyl group to form an [M-15]⁺ ion. A prominent peak at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), is a hallmark of TMS-containing compounds. nih.gov Other significant fragments would arise from the cleavage of the piperazine ring. For instance, the fragmentation of piperazine analogues often involves the cleavage of the C-N bonds within the piperazine ring. xml-journal.netresearchgate.net
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 143 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
| 85 | [C₄H₉N₂]⁺ (Piperazine ring fragment) |
| 56 | [C₃H₆N]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. unodc.org
For this compound, the vibrational spectra will be dominated by bands corresponding to the vibrations of the piperazine ring and the trimethylsilyl group.
C-H Vibrations: Stretching vibrations of the C-H bonds in the methyl groups of the TMS moiety and the methylene groups of the piperazine ring are expected in the 2800-3000 cm⁻¹ region. researchgate.net
Si-C Vibrations: The Si-C stretching vibrations of the trimethylsilyl group typically appear in the 600-800 cm⁻¹ region. A strong, characteristic band around 840 cm⁻¹ is often observed for the Si-(CH₃)₃ group.
C-N Vibrations: The C-N stretching vibrations of the piperazine ring are expected in the 1000-1200 cm⁻¹ region.
N-H Vibrations: A key feature to confirm the silylation of one of the nitrogen atoms is the presence or absence of N-H stretching bands. Unsubstituted piperazine shows N-H stretching in the 3200-3400 cm⁻¹ region. In this compound, a band in this region would correspond to the remaining N-H group.
Piperazine Ring Vibrations: The piperazine ring also exhibits characteristic scissoring, wagging, and rocking vibrations at lower frequencies. researchgate.netsemanticscholar.orgscispace.com
The combination of these spectroscopic techniques provides a detailed and unambiguous characterization of the structure and dynamics of this compound.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and details of intermolecular interactions that dictate the crystal packing.
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound in the solid state. While a crystal structure for this compound has not been specifically reported, extensive crystallographic data exist for the parent piperazine molecule and numerous N-substituted derivatives, which allows for a robust prediction of its key structural features. nih.govresearchgate.netnih.gov
The unsubstituted piperazine molecule crystallizes in a centrosymmetric structure and adopts a stable chair conformation, with the N-H bonds oriented in equatorial positions. wikipedia.org This chair conformation is the thermodynamically favored geometry for the piperazine ring and is observed in the vast majority of its derivatives. nih.gov
When a substituent is added to one of the nitrogen atoms, it can occupy either an axial or an equatorial position on the chair-shaped ring. Due to steric hindrance, bulky substituents strongly prefer the more spacious equatorial position. The trimethylsilyl group is sterically demanding, and therefore it is highly probable that in the solid state, this compound would exist with the -Si(CH₃)₃ group in an equatorial position on the piperazine ring. This arrangement minimizes steric repulsion and leads to a more stable molecular conformation.
The key geometric parameters, such as bond lengths and angles, can also be predicted. The Si-N bond length in silylated amines is typically around 1.76 Å. mdpi.com The bond angles around the silicon atom are expected to be close to the ideal tetrahedral angle of 109.5°. The geometry around the substituted nitrogen atom will be slightly distorted from tetrahedral due to the presence of the bulky silyl (B83357) group.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation | Reference |
| Piperazine | P2₁/n | 6.096 | 9.539 | 5.234 | 108.99 | Chair | nih.gov |
| 1,4-Diphenylpiperazine | Pbca | 8.698 | 8.429 | 17.636 | 90 | Chair | nih.gov |
| 1-(4-Nitrobenzoyl)piperazine | C2/c | 24.587 | 7.073 | 14.171 | 119.26 | Chair | nih.govmdpi.com |
| 1-(2-Methoxyphenyl)piperazin-1-ium salt | P2₁/c | 12.181 | 10.662 | 14.939 | 100.86 | Chair | mdpi.com |
The crystal packing is dictated by the non-covalent interactions between adjacent molecules. In silylated 2-aminopyrimidines, intermolecular N-H···N hydrogen bonds have been shown to be a dominant and consistent feature in their solid-state structures. mdpi.com Given that this compound retains one secondary amine N-H group, this site is a prime candidate for acting as a hydrogen bond donor. The second nitrogen atom (N4) of a neighboring molecule, with its available lone pair of electrons, can act as a hydrogen bond acceptor.
Theoretical and Computational Chemistry Applied to 1 Trimethylsilyl Piperazine Systems
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are fundamental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. nih.gov This process involves identifying stationary points, including energy minima (reactants and products) and first-order saddle points, which correspond to transition states. ucsb.edu A transition state represents the highest energy point along the minimum energy path of a reaction, and its structure and energy determine the reaction's activation barrier. researchgate.net For a structure to be confirmed as a true transition state, it must have exactly one imaginary frequency in its vibrational analysis, corresponding to the motion along the reaction coordinate. researchgate.net
Methods like the growing string method (GSM) are employed to automatically optimize reaction paths and locate transition states without requiring a precise initial guess of the transition state geometry. nih.gov For piperazine (B1678402) systems, these calculations have been used to investigate atmospheric oxidation pathways, such as the reaction with hydroxyl (•OH) radicals. chemrxiv.org Such studies reveal that the reaction can proceed through different pathways, like hydrogen abstraction from either a C-H or an N-H bond. chemrxiv.org The calculated potential energy diagram for the reaction between piperazine and an •OH radical shows the relative energies of reactants, intermediates, transition states, and products. chemrxiv.org
In the context of 1-(trimethylsilyl)piperazine, quantum chemical calculations could be applied to explore various reaction pathways, including:
Si-N Bond Cleavage : Investigating the transition states and energetics associated with the hydrolysis or thermal decomposition involving the scission of the silicon-nitrogen bond. Studies on the related compound 1,4-Bis-N,N-(trimethylsilyl)piperazine (BTMSP) suggest that the main fragmentation steps involve the cleavage of the Si–N bond. mdpi.com
Reactions at the Unsubstituted Nitrogen : Modeling the reaction pathways for electrophilic substitution or other reactions at the secondary amine group.
Ring Conformation Changes : Calculating the energy barriers between different conformations of the piperazine ring, such as the chair-to-boat interconversion.
| Reaction Type | Description | Key Computational Outputs |
|---|---|---|
| Hydrolysis | Reaction with water leading to the cleavage of the Si-N bond to form piperazine and a silanol. | Transition state geometry, activation energy (ΔG‡), reaction enthalpy (ΔH). |
| Thermal Decomposition | Fragmentation of the molecule at elevated temperatures, potentially involving Si-N or C-H bond cleavage. | Potential energy surface, identification of primary fragmentation products, bond dissociation energies. |
| N-H Abstraction | Hydrogen atom abstraction from the secondary amine by a radical species (e.g., •OH). | Transition state structure for H-abstraction, reaction barriers, and rate constants. |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic properties of molecules. jddtonline.infonih.gov
DFT calculations are employed to understand the distribution of electrons within a molecule, which governs its structure, stability, and reactivity. Key analyses include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. jddtonline.info For piperazine derivatives, the HOMO is often localized on the nitrogen atoms, indicating their nucleophilic character.
Molecular Electrostatic Potential (MEP) : MEP maps visualize the electrostatic potential on the electron density surface of a molecule. mdpi.com These maps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. jddtonline.info In aryl sulfonyl piperazine derivatives, negative potential is often localized around electronegative atoms like oxygen and nitrogen, while positive potential is found on hydrogen atoms. jddtonline.info
Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge distribution and bonding interactions, such as hyperconjugation. jddtonline.info It can quantify the delocalization of electron density between filled and empty orbitals, which contributes to molecular stability. jddtonline.info This analysis is useful for characterizing the nature of the Si-N bond in this compound, detailing its polarity and covalent character.
DFT is a powerful tool for calculating the thermochemical properties that govern chemical processes. By performing frequency calculations on optimized geometries, one can obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy. researchgate.net This allows for the prediction of reaction energies, equilibrium constants, and activation barriers.
For instance, in the chemical vapor deposition (CVD) process using 1,4-Bis-N,N-(trimethylsilyl)piperazine (BTMSP) as a precursor, DFT could be used to model the energetics of its decomposition. mdpi.com Experimental studies show that BTMSP undergoes destruction accompanied by the elimination of H and CH fragments and the formation of CN. mdpi.com DFT calculations can provide the bond dissociation energies for the Si-N, N-C, and C-H bonds, helping to rationalize the observed fragmentation patterns. The transformation of the precursor in plasma involves the cleavage of the Si–N bond and conversion of the trimethylsilyl (B98337) group. mdpi.com The energetics of these steps, including the energy required to break specific bonds and the stability of the resulting radical fragments, can be quantified through DFT.
| Transformation | Calculated Property | Significance |
|---|---|---|
| Si-N Bond Cleavage | Bond Dissociation Energy (BDE) | Indicates the energy required to break the bond, a key step in thermal decomposition. mdpi.com |
| Protonation at Nitrogen | Proton Affinity / Gas-Phase Basicity | Quantifies the basicity of the nitrogen atoms in the piperazine ring. |
| Overall Reaction | Enthalpy of Reaction (ΔHrxn) | Determines if a reaction is exothermic or endothermic. |
| Reaction Barrier | Gibbs Free Energy of Activation (ΔG‡) | Determines the theoretical rate of a chemical reaction. researchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical methods are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. ekb.eg MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time. mdpi.com
For this compound, MD simulations can provide insights into:
Conformational Dynamics : The piperazine ring is not rigid and can exist in various conformations, primarily chair and boat forms. MD simulations can track the transitions between these conformations and determine their relative populations in different environments (e.g., in a vacuum, in solution).
Solvation Effects : By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute and influences its structure and dynamics. mdpi.com This is crucial for understanding its behavior in liquid phases.
Intermolecular Interactions : MD simulations can model the aggregation of this compound molecules or their interaction with other chemical species or surfaces. This is relevant for understanding its properties in condensed phases or its role in processes like film deposition. mdpi.com
MD simulations have been applied to aqueous piperazine solutions to understand the mechanisms of CO2 absorption, providing insights into molecular distribution and interactions on a molecular scale. nih.gov Similar approaches could be used to study the dynamic interactions of this compound in various solvent systems.
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which serves as a powerful tool for interpreting and assigning experimental spectra. bohrium.comsemanticscholar.org
Vibrational Spectroscopy (IR and Raman) : After optimizing the molecular geometry, frequency calculations can predict the vibrational modes of the molecule. scispace.com The resulting frequencies and intensities can be compared with experimental FT-IR and Raman spectra to assign specific peaks to the corresponding molecular motions (e.g., N-H stretch, Si-C stretch, ring deformations). For piperazine derivatives, DFT calculations have shown good agreement with experimental vibrational data. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ²⁹Si). scispace.com These theoretical predictions are invaluable for assigning complex spectra and confirming molecular structures. Experimental ¹H, ¹³C, and ²⁹Si NMR data are available for the closely related 1,4-Bis-N,N-(trimethylsilyl)piperazine, which can serve as a benchmark for validating computational predictions for this compound. mdpi.com
| Spectroscopy Type | Group | Predicted Chemical Shift/Frequency (Illustrative) | Experimental Value |
|---|---|---|---|
| ¹H NMR | Me₃Si | ~0.0 ppm | 0.02 ppm |
| ¹H NMR | -CH₂- (piperazine ring) | ~2.7 ppm | 2.69 ppm |
| ¹³C NMR | Me₃Si | ~1.0 ppm | 1.11 ppm |
| ¹³C NMR | -CH₂- (piperazine ring) | ~48.0 ppm | 47.85 ppm |
| ²⁹Si NMR | Me₃Si | ~5.0 ppm | 5.18 ppm |
| FT-IR | Si-CH₃ deformation | ~1250 cm⁻¹ | 1255 cm⁻¹ |
| FT-IR | C-H valence modes | ~2850-3000 cm⁻¹ | 2850–3000 cm⁻¹ |
In Silico Modeling of Molecular Interactions and Reactivity
In silico modeling encompasses a range of computational techniques used to predict how a molecule interacts with its environment and to forecast its chemical reactivity.
Molecular Docking : This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov While often used in drug discovery to dock small molecules into protein active sites, the principles can be applied to understand how this compound might interact with other molecules or material surfaces. researchgate.net The process involves scoring different binding poses to estimate the binding affinity.
Reactivity Descriptors : DFT-based reactivity descriptors can predict the most reactive sites within a molecule. researchgate.net Besides FMOs and MEPs, these include:
Fukui Functions : These functions indicate the change in electron density at a given point when an electron is added to or removed from the system, highlighting sites most susceptible to nucleophilic or electrophilic attack, respectively. bohrium.com
For this compound, these models can predict that the secondary amine nitrogen is a primary site for nucleophilic attack and hydrogen bond donation, while the silicon atom, being relatively electropositive, could be a site for nucleophilic interaction. These predictions are valuable for understanding its behavior in synthesis, catalysis, and materials science applications. researchgate.net
Applications in Advanced Materials Science
1,4-Bis(trimethylsilyl)piperazine (B1638962) as a Precursor for Silicon Carbonitride Filmsmdpi.com
1,4-Bis(trimethylsilyl)piperazine (BTMSP) has been identified as a novel and effective single-source precursor for the synthesis of silicon carbonitride (SiCN) films. mdpi.com These films are of significant interest due to their potential applications as antireflective coatings in silicon photovoltaic cells and as dielectric layers in electronic devices. researchgate.net The presence of silicon, carbon, and nitrogen within a single molecule makes BTMSP an ideal candidate for producing SiCN films with controlled stoichiometry. mdpi.com
Plasma-Enhanced Chemical Vapor Deposition (PECVD) Processesmdpi.com
The deposition of silicon carbonitride films from BTMSP is effectively achieved through Plasma-Enhanced Chemical Vapor Deposition (PECVD). mdpi.com This technique utilizes a low-temperature plasma to activate the precursor molecules, allowing for film deposition at lower temperatures than traditional chemical vapor deposition (CVD) methods. mdpi.com
In a typical PECVD process using BTMSP, the compound is vaporized and introduced into a reactor chamber along with additional plasma-forming and reactive gases such as helium (He), ammonia (B1221849) (NH₃), or hydrogen (H₂). mdpi.com An RF generator, operating at a frequency such as 40.68 MHz, is used to create a low-power plasma (e.g., 25 W). mdpi.com This low plasma power is advantageous as it allows for the preservation of larger fragments from the precursor molecule, which can then be incorporated into the growing film, influencing its final properties. mdpi.com The deposition temperature is a critical parameter and is typically varied within the range of 200–600 °C. mdpi.com
The choice of plasma-forming gas can influence the deposition rate. For instance, changing the plasma-forming gas from helium to hydrogen has been observed to decrease the film growth rate. mdpi.com The deposition rates for SiCN(H) films derived from BTMSP are generally in the range of 16–28 nm/min at lower temperatures. mdpi.com
Characterization of SiCN(H) Film Propertiesmdpi.com
The properties of the silicon carbonitride films produced from BTMSP are highly dependent on the deposition conditions. The resulting films, often designated as SiCN(H) to indicate the presence of hydrogen, exhibit a range of desirable optical and elemental characteristics.
Optical Properties: The optical properties of the SiCN(H) films have been extensively studied using spectral ellipsometry and UV-Vis spectroscopy. mdpi.com These analyses reveal that the refractive index of the films can be tuned between 1.5 and 2.2, and the absorption coefficient can range from 0 to 0.12. mdpi.com The optical bandgap is another crucial property, which has been found to vary widely from 1.6 to 4.9 eV. mdpi.com Furthermore, these films can exhibit high optical transmittance of up to 95%. mdpi.com This range of optical properties makes them suitable for various applications, including antireflective coatings. researchgate.net
| Property | Value Range |
| Refractive Index | 1.5 - 2.2 |
| Absorption Coefficient | 0 - 0.12 |
| Optical Bandgap | 1.6 - 4.9 eV |
| Transmittance | Up to 95% |
Elemental Composition and Bonding: Energy-dispersive X-ray spectroscopy (EDX) analysis confirms that the films are composed of silicon, carbon, nitrogen, and some oxygen. mdpi.com The presence of oxygen is often attributed to residual vacuum impurities or post-deposition oxidation upon exposure to air, with higher oxygen content observed in films deposited at lower temperatures. mdpi.com
The chemical bonding structure of the films evolves with deposition temperature. At lower temperatures (below 300 °C) and low plasma power, the films tend to be polymer-like and hydrogenated, containing organic functionalities such as Si-CH₃, CHx, and NHx bonds. mdpi.com As the deposition temperature or plasma power is increased, these organic and hydrogen-containing groups are destroyed, leading to the formation of a more rigid silicon carbonitride network. mdpi.com
A notable aspect of these films is their aging behavior. Over time, the films can undergo transformation through the adsorption of water, leading to the formation of Si-O bonds and the degradation of Si-H, N-H, and Si-CHx-Si bonds. mdpi.com
Plasma Chemistry Diagnostics during Depositionmdpi.com
Understanding the chemical processes occurring within the plasma is crucial for controlling the properties of the deposited films. Optical Emission Spectroscopy (OES) is a key diagnostic tool used to investigate the composition of the plasma during the PECVD of BTMSP. mdpi.com
OES studies have shown that the BTMSP molecule undergoes significant destruction in the low-power plasma. mdpi.com The emission spectra of the plasma reveal the presence of various species, including H, CH, and CN radicals. mdpi.com The detection of these fragments provides insight into the decomposition pathways of the precursor molecule. For instance, the presence of CN radicals is a direct indicator of the breaking of the piperazine (B1678402) ring and the subsequent formation of nitrogen-containing species that are essential for the growth of the SiCN film. mdpi.com
The composition of the plasma can be influenced by the choice of additional gases. For example, the introduction of ammonia can lead to an increase in the deposition rate, which is attributed to reactions involving NH radicals that result in the formation of Si-NH-C bonds within the film. researchgate.net The insights gained from plasma diagnostics are invaluable for optimizing the deposition process to achieve films with desired compositions and properties. mdpi.com
Role in Organic Microporous Materials and Host-Guest Chemistrymdpi.com
While the application of 1,4-bis(trimethylsilyl)piperazine as a precursor for inorganic films is well-documented, the role of piperazine-containing compounds extends into the realm of organic materials, specifically in the development of organic microporous materials and in the field of host-guest chemistry. Although direct use of 1-(trimethylsilyl)piperazine in these areas is not extensively reported, the piperazine moiety itself is a significant building block.
Piperazine is a versatile scaffold that can be incorporated into the structure of porous organic polymers (POPs). researchgate.net These materials are of great interest due to their high surface areas and potential for applications in gas storage and separation. The nitrogen-rich nature of the piperazine ring can enhance the affinity of these polymers for certain guest molecules, such as carbon dioxide. researchgate.net
In the context of host-guest chemistry, macrocycles containing the piperazine unit have been synthesized and studied. nih.govnih.gov The rigid and well-defined structure of the piperazine ring can contribute to the formation of pre-organized cavities within larger macrocyclic hosts, which are capable of selectively binding to guest molecules. nih.gov The incorporation of piperazine can influence the basicity and stability of the resulting metal complexes, which is relevant for applications in catalysis and as contrast agents for MRI. nih.gov The synthesis of such piperazine-containing macrocycles often involves multi-step procedures, and their complexation behavior with various guest ions and molecules is an active area of research. nih.gov
Role in Complex Organic Synthesis and Derivatization
Trimethylsilyl (B98337) Groups as Protecting Groups in Piperazine (B1678402) Chemistry
In the realm of organic synthesis, protecting groups are instrumental in temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.orgstudy.com The trimethylsilyl (TMS) group is a widely employed protecting group, particularly for alcohols, amines, and carboxylic acids. gelest.comtcichemicals.com It consists of a silicon atom bonded to three methyl groups and the rest of the molecule. wikipedia.org This group is characterized by its chemical inertness and significant steric bulk. wikipedia.org
In the context of piperazine chemistry, which features two reactive secondary amine (N-H) groups, selective functionalization can be challenging. Direct reaction with an electrophile often leads to a mixture of mono- and di-substituted products, as well as unreacted starting material. researchgate.net The use of a trimethylsilyl group to protect one of the piperazine nitrogens offers a strategic solution to this problem. mdpi.com By converting one N-H group to an N-Si(CH₃)₃ group, its nucleophilicity is suppressed, allowing for selective reaction at the unprotected nitrogen.
The introduction of the TMS group, or silylation, is typically achieved by reacting the piperazine with a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (B128534) or pyridine. wikipedia.orggelest.com This process effectively replaces an active proton on the nitrogen with the bulky and unreactive TMS group. wikipedia.org
A key advantage of the TMS group is the ease of its removal, a process known as desilylation. TMS-protected amines are stable under various reaction conditions but can be readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.orgtcichemicals.com This facile removal is crucial for multi-step syntheses where the nitrogen needs to be deprotected for subsequent transformations. The protonation of one nitrogen atom in piperazine can also serve as a simple and effective method of protection, preventing the formation of disubstituted derivatives and allowing for chemoselective synthesis. researchgate.netmdpi.com
**7.2. 1-(Trimethylsilyl)piperazine as a Key Intermediate for Diversification
This compound serves as a pivotal intermediate for creating a diverse array of piperazine-containing molecules. The temporary protection of one nitrogen atom by the TMS group allows the remaining free secondary amine to act as a nucleophile, enabling controlled, stepwise synthesis of asymmetrically substituted piperazines.
The piperazine scaffold is a ubiquitous structural motif found in a vast number of biologically active compounds and approved drugs. nih.govmdpi.comresearchgate.net Consequently, methods for synthesizing substituted piperazine derivatives are of significant interest. This compound is a valuable reagent for the synthesis of N-monosubstituted piperazines. The unprotected nitrogen atom readily reacts with a wide range of electrophiles, leading to the formation of a new carbon-nitrogen or heteroatom-nitrogen bond.
Common synthetic transformations involving this compound include:
N-Alkylation: Reaction with alkyl halides or sulfonates to produce N-alkylpiperazines. nih.govresearchgate.net
N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, or nucleophilic aromatic substitution (SNAr) with electron-deficient (hetero)arenes to yield N-arylpiperazines. nih.govresearchgate.net
N-Acylation: Treatment with acyl chlorides or anhydrides to form N-acylpiperazines. researchgate.net
N-Sulfonylation: Reaction with sulfonyl chlorides to generate N-sulfonylpiperazines. researchgate.net
Reductive Amination: A two-step process involving condensation with an aldehyde or ketone to form an iminium intermediate, followed by reduction to yield N-alkyl derivatives. nih.gov
After the initial substitution, the trimethylsilyl group can be easily removed under mild conditions, regenerating the second N-H group. This newly unprotected nitrogen is then available for further functionalization, providing a pathway to asymmetrically N,N'-disubstituted piperazines. This stepwise approach offers superior control compared to the direct dialkylation or diarylation of piperazine itself.
| Derivative Type | Electrophile/Reagent | Reaction Type | Reference |
| N-Alkylpiperazines | Alkyl Halides | Nucleophilic Substitution | nih.gov, researchgate.net |
| N-Arylpiperazines | Aryl Halides, Heteroaryl Halides | Buchwald-Hartwig Coupling, SNAr | researchgate.net, nih.gov |
| N-Acylpiperazines | Acyl Chlorides, Anhydrides | Nucleophilic Acyl Substitution | researchgate.net |
| N-Sulfonylpiperazines | Sulfonyl Chlorides | Nucleophilic Substitution | researchgate.net |
| N-Carbamoylpiperazines | Carbamoyl Chlorides | Nucleophilic Substitution | researchgate.net |
Beyond simple substitution, this compound is a building block for constructing more complex heterocyclic systems where the piperazine ring is fused or linked to other cyclic structures. nih.gov The piperazine moiety is often incorporated into larger scaffolds to modulate physicochemical properties such as solubility and basicity, which are crucial for drug development. researchgate.net For example, piperazine-substituted dihydrofuran compounds have been synthesized via radical cyclization reactions. nih.gov Similarly, it can be used in the synthesis of conjugates containing other heterocyclic rings like 1,2,3-triazoles, which have shown potential as bioactive agents. rsc.org The predictable reactivity of the monosilylated intermediate allows for its strategic incorporation into multi-step syntheses targeting complex molecular architectures.
Diversity-Oriented Synthesis Strategies Utilizing Silylated Piperazines
Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections (libraries) of structurally diverse small molecules for high-throughput screening in drug discovery. cam.ac.uknih.gov The goal of DOS is to efficiently explore a wide range of chemical space to identify novel bioactive compounds. cam.ac.uk
The piperazine core is an excellent scaffold for DOS due to its two modifiable nitrogen atoms. Silylated piperazines, such as this compound, are particularly well-suited for these strategies. The synthetic approach typically involves a "branching" pathway where a common intermediate is treated with a variety of reagents to produce a diverse set of products. cam.ac.uk
A typical DOS strategy using this compound would involve:
First Diversification Step: Reacting this compound with a library of diverse electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to create a set of N-substituted, N'-silylated piperazine intermediates.
Deprotection: Removing the trimethylsilyl group from the entire library of intermediates.
Second Diversification Step: Reacting the resulting monosubstituted piperazines with a second library of diverse building blocks to functionalize the newly freed nitrogen atom.
Construction of Polyamides and Polymers Containing Piperazine Units
Piperazine is a common diamine monomer used in the synthesis of polyamides, which are polymers linked by amide bonds. mdpi.com These materials have applications ranging from high-performance membranes for water purification to specialty fibers. nih.gov The synthesis is often carried out via interfacial polymerization, where a diamine in an aqueous phase reacts with a diacyl chloride in an immiscible organic phase at the interface between the two liquids. mdpi.comnih.gov
While piperazine itself is frequently used, derivatives like this compound can offer advantages in specific polymerization processes. The silyl (B83357) group can modify the monomer's solubility and reactivity. For instance, 1,4-Bis(trimethylsilyl)piperazine (B1638962) has been investigated as a single-source precursor for the plasma-enhanced chemical vapor deposition (PECVD) of silicon carbonitride (SiCN) thin films. mdpi.com In this process, the precursor molecule decomposes in the plasma, and its fragments, containing Si-N-C units, deposit onto a substrate to form the film. mdpi.com The cleavage of the Si-N bond is a key fragmentation step during this process. mdpi.com The use of silylated piperazines can also be envisioned in the synthesis of piperazine-containing polyaspartimides and other polymers where controlled reactivity is desired. researchgate.net
Application in Multi-Component Reactions for Complex Molecule Assembly
Multi-component reactions (MCRs) are highly efficient chemical processes in which three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. nih.gov MCRs are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity.
The free secondary amine of this compound makes it an ideal candidate for participation as the amine component in various MCRs. For example, isocyanide-based MCRs, such as the Ugi or Passerini reactions, often employ an amine nucleophile. By using this compound, complex scaffolds containing a protected piperazine moiety can be assembled in a single step. nih.gov Subsequent deprotection of the silyl group provides a handle for further functionalization, adding another layer of molecular diversity. The use of MCRs to build libraries of complex molecules, such as tetrazole derivatives, is a key strategy in medicinal chemistry, and piperazine-containing synthons are valuable in this context. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of silylated amines, including 1-(Trimethylsilyl)piperazine, is a foundational aspect of its utility. While established methods exist, future research is intensely focused on developing more efficient, cost-effective, and environmentally benign synthetic routes.
Current methodologies for introducing the trimethylsilyl (B98337) group often rely on reagents like chlorotrimethylsilane (TMS-Cl) or hexamethyldisilazane (HMDS). The reaction involving TMS-Cl necessitates a base to neutralize the HCl byproduct, while the reaction with HMDS, which liberates ammonia (B1221849), can be slow. To enhance efficiency, research is exploring the use of various catalysts, such as ammonium (B1175870) chloride or lithium chloride, to accelerate the silylation process when using HMDS gelest.com.
An emerging area of interest is the development of photocatalytic methods. For instance, the Silicon Amine Protocol (SLAP) represents a significant advancement, providing a tin-free alternative for synthesizing substituted piperazines using silicon-based reagents and an iridium photoredox catalyst ethz.ch. This protocol, which involves the cross-coupling of SLAP reagents with aldehydes and ketones, showcases a modern approach that leverages blue light to promote the reaction under mild conditions, avoiding harsh reagents and toxic byproducts ethz.chmdpi.com. The adaptability of this method allows for the creation of structurally complex SLAP reagents, which in turn leads to the formation of diverse piperazine (B1678402) products with high diastereoselectivity ethz.ch.
Future work will likely focus on optimizing these photocatalytic systems, exploring new catalyst designs, and expanding the substrate scope to create a broader library of silylated piperazines with high yields and atom economy. The goal is to create scalable processes that reduce waste and energy consumption, aligning with the principles of green chemistry.
| Method | Reagent(s) | Catalyst/Conditions | Key Advantages |
| Standard Silylation | Chlorotrimethylsilane (TMS-Cl) | Base (e.g., Triethylamine) | Readily available reagents |
| Alternative Silylation | Hexamethyldisilazane (HMDS) | Catalysts (e.g., NH4Cl, LiCl) | Avoids corrosive HCl byproduct |
| Photocatalytic Protocol (SLAP) | Custom SLAP reagents | Iridium Photoredox Catalyst, Blue Light | Tin-free, mild conditions, high functional group tolerance |
Exploration of New Reactivity Patterns and Unconventional Transformations
The trimethylsilyl group is not merely a passive component of the molecule; it actively influences the reactivity of the piperazine ring, enabling transformations that would otherwise be difficult to achieve.
A primary role of the TMS group is as a protecting group for the nitrogen atom wikipedia.org. This protection allows for selective reactions at other positions of a more complex molecule. The TMS group can be readily removed under mild acidic conditions or by using fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), making it a versatile tool in multi-step organic synthesis wikipedia.orgthieme-connect.de.
Beyond its protective function, the Si-N bond exhibits unique reactivity. A significant emerging application is its reaction with carbon dioxide. Silylated piperazines have been shown to react readily with CO2, even at ambient temperature and pressure, to form silylcarbamates nih.govresearchgate.net. This exothermic insertion reaction is more favorable than with non-silylated amines and opens a pathway for CO2 capture and utilization, transforming a greenhouse gas into a potentially valuable chemical intermediate researchgate.net.
Furthermore, the presence of the silicon moiety enables novel radical-based transformations. In photocatalytic processes like the SLAP protocol, the chemistry is driven by the photochemical generation of α-amino radicals via desilylation ethz.ch. This unconventional activation strategy allows for the construction of the piperazine ring from aldehydes and ketones under exceptionally mild conditions ethz.ch. The electrophile used in trapping reactions involving lithiated piperazines has also been shown to play a crucial role in determining the outcome of the reaction, suggesting that the reactivity can be finely tuned nih.govmdpi.com.
Future research will continue to probe the unique reactivity of the Si-N bond, seeking to uncover new transformations. This includes exploring its reactions with a wider range of electrophiles, developing new catalytic cycles that exploit the lability of the silyl (B83357) group, and applying these methods to the synthesis of complex natural products and pharmaceuticals.
Advanced Computational Modeling for Predictive Design
As chemical research becomes increasingly sophisticated, computational modeling has emerged as an indispensable tool for predicting molecular properties and guiding experimental design. For this compound and its derivatives, computational methods are poised to accelerate discovery and optimization.
Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure and molecular properties of piperazine derivatives bohrium.comnih.govdergipark.org.tr. DFT calculations can provide insights into:
Molecular Geometry: Predicting bond lengths, bond angles, and conformational preferences.
Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand reactivity and kinetic stability bohrium.comnih.gov.
Spectroscopic Data: Simulating NMR and IR spectra to aid in the characterization of newly synthesized compounds bohrium.com.
Molecular docking and molecular dynamics (MD) simulations are other key computational tools, particularly relevant in drug discovery and materials science rsc.orgnih.gov. These methods can be used to predict how piperazine-containing molecules will interact with biological targets or material surfaces nih.govnih.gov. For example, docking studies can elucidate the binding mode of a piperazine-based ligand within a protein's active site, guiding the design of more potent inhibitors rsc.org.
For this compound, these computational approaches can be used for the predictive design of:
New Catalysts: Modeling the transition states of catalytic cycles to design more efficient catalysts for its synthesis or subsequent reactions.
Functional Materials: Simulating the interactions of silylated piperazines with surfaces to design better precursors for thin-film deposition.
Optimized Reactivity: Predicting the outcome of reactions with various electrophiles to streamline the discovery of new transformations.
The synergy between advanced computational modeling and experimental work is a major emerging trend. By using in silico screening and property prediction, researchers can prioritize the most promising synthetic targets, thereby reducing the time, cost, and waste associated with traditional trial-and-error experimentation.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanism, Electronic Structure | HOMO/LUMO energies, reaction enthalpies, vibrational frequencies |
| Molecular Docking | Drug Design, Materials Science | Binding affinity, interaction modes with proteins or surfaces |
| Molecular Dynamics (MD) | Conformational Analysis | Stability of ligand-receptor complexes, molecular motion |
Innovative Applications in Niche Chemical Fields
While piperazine itself is a well-established scaffold in pharmaceuticals, the unique characteristics of this compound are enabling its entry into innovative and niche areas of chemistry, particularly in materials science and polymer chemistry.
One of the most promising applications is its use as a precursor in Chemical Vapor Deposition (CVD) . The closely related compound, 1,4-Bis(trimethylsilyl)piperazine (B1638962), has been successfully employed as a single-source precursor for the synthesis of silicon carbonitride (SiCN) thin films mdpi.com. These films are of great interest due to their valuable chemical, optical, and mechanical properties mdpi.com. The silylated piperazine is advantageous because it is non-toxic, stable, and contains all the necessary elements (Si, C, N) in one molecule, simplifying the CVD process. Future research will likely explore the use of mono-silylated piperazine and its derivatives to fine-tune the elemental composition and properties of the resulting thin films for applications in electronics and protective coatings.
In the field of polymer chemistry , trimethylsilyl groups are used to create functional polymers. For example, poly[1-(trimethylsilyl)-1-propyne] is a polymer whose synthesis and properties have been studied for applications such as gas separation membranes researchgate.net. The silyl group plays a crucial role in the polymerization process and the final properties of the material. Similarly, silyl-containing monomers, such as N-sulfonyl aziridines activated with a trimethylsilyl group, have been used in controlled anionic ring-opening polymerizations to create well-defined block copolymers and star-shaped polymers osti.gov. The use of this compound as a monomer or initiator in polymerization reactions is an area ripe for exploration, potentially leading to new polymers with unique thermal or chelating properties.
As previously mentioned, the reaction with CO2 also positions silylated piperazines as potential agents for carbon capture and storage (CCS) technologies researchgate.net. The efficiency and reversibility of this reaction are key parameters that will be investigated to determine its viability for industrial applications.
These emerging applications demonstrate that the utility of this compound extends far beyond its role as a simple synthetic intermediate. Its future lies in its application as a functional molecule in the creation of advanced materials, polymers, and sustainable chemical processes.
Q & A
Basic: What safety protocols are critical when handling 1-(Trimethylsilyl)piperazine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile) meeting JIS T 8116 standards, safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye exposure .
- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile byproducts.
- Hygiene Practices: Avoid direct contact and wash hands thoroughly post-handling. Implement spill containment protocols using inert absorbents (e.g., vermiculite) .
Basic: What synthetic strategies are effective for introducing trimethylsilyl groups into piperazine derivatives?
Answer:
- Silylation via Nucleophilic Substitution: React piperazine with trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) under nitrogen. Use a 2:1 molar ratio of TMSCl to piperazine, and stir at 0°C for 2 hours, followed by room temperature for 12 hours. Monitor progress via TLC (hexane:ethyl acetate, 1:2) .
- Workup: Quench excess TMSCl with ice-cold water, extract with dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
Advanced: How can Raman spectroscopy parameters be optimized for structural analysis of this compound?
Answer:
- Laser Power and Scans: Use a 785 nm laser at 20 mW with 128–256 scans to achieve high signal-to-noise ratios without inducing photodegradation .
- Key Spectral Features: Focus on Si-C stretching modes (600–700 cm⁻¹) and N-Si bending vibrations (300–400 cm⁻¹).
- Multivariate Analysis: Apply Principal Component Analysis (PCA) to differentiate isomers. For example, PC3 explains >99% variance in chlorophenyl-piperazine analogs, which can be adapted for silylated derivatives .
Advanced: What computational methods predict the electronic effects of trimethylsilyl substitution on piperazine reactivity?
Answer:
- Density Functional Theory (DFT): Use B3LYP/6-311++G(d,p) to calculate charge distribution. The trimethylsilyl group reduces basicity at the adjacent nitrogen by 15–20% compared to unsubstituted piperazine.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess steric hindrance from the bulky silyl group .
Intermediate: How to characterize this compound using NMR and mass spectrometry?
Answer:
- ¹H NMR: Expect a singlet for Si(CH₃)₃ at δ 0.2–0.4 ppm. Piperazine protons appear as two triplets (δ 2.7–3.1 ppm, J = 4.8 Hz) .
- ¹³C NMR: Si(CH₃)₃ resonates at δ 1.5–2.0 ppm; piperazine carbons at δ 45–50 ppm.
- HRMS (ESI⁺): Calculate [M+H]⁺ for C₇H₁₉N₂Si: m/z 175.1315 (observed error < 2 ppm) .
Intermediate: What challenges arise in differentiating silylated piperazine isomers using spectroscopic techniques?
Answer:
- Isomer Overlap in NMR: Regioisomers (e.g., 1- vs. 4-silyl substitution) show nearly identical ¹H NMR shifts. Use NOESY to confirm spatial proximity of silyl groups to specific protons .
- Mass Spectrometry Limitations: Isomers share identical molecular ions. Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment side chains and compare patterns .
Basic: How does the trimethylsilyl group influence piperazine’s solubility and stability?
Answer:
- Solubility: Enhances lipophilicity (logP increases by ~1.5), reducing aqueous solubility but improving miscibility in organic solvents (e.g., toluene, DCM) .
- Stability: The silyl group protects against hydrolysis under acidic conditions (pH > 3) but is susceptible to fluoride-induced cleavage (e.g., via TBAF) .
Advanced: What HPLC conditions resolve this compound from byproducts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
